molecular formula C10H9Cl2NO3 B3023995 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid CAS No. 91587-41-6

2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid

Cat. No.: B3023995
CAS No.: 91587-41-6
M. Wt: 262.09 g/mol
InChI Key: MQGBVNVKAFJSAD-UHFFFAOYSA-N
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Description

2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C9H7Cl2NO3 It is a derivative of benzoic acid, characterized by the presence of chloro and chloroacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid typically involves the chlorination of 5-amino-2-chlorobenzoic acid followed by acetylation. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and reagents such as N-chlorosuccinimide (NCS) for chlorination . The acetylation step involves the use of chloroacetyl chloride under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzoic acids or amides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can disrupt essential biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chlorobenzoic acid
  • 2-Chloro-5-nitrobenzoic acid
  • 2-Chloro-5-methylbenzoic acid

Uniqueness

2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid is unique due to the presence of both chloro and chloroacetyl groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications.

Biological Activity

2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

Property Details
Molecular Formula C₉H₈Cl₂N O₃
Molecular Weight 233.07 g/mol
Functional Groups Chloro, acetyl, amino

The presence of both chloro and acetyl groups enhances its reactivity, potentially influencing its interaction with biological targets.

The mechanism of action of this compound involves its ability to interact with nucleophilic sites in biomolecules. The chloroacetyl group can modify protein functions, leading to various biochemical effects. Detailed pathways remain under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in cellular signaling pathways .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it has shown promise against various bacterial strains, including:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli1550
S. aureus1825
P. aeruginosa2030

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assays have revealed that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines:

Cell Line IC50 (µM)
Mouse TLX5 Lymphoma1.5
Human Fibroblast>100

The significant cytotoxic effect on lymphoma cells suggests potential applications in cancer therapy, although further research is needed to elucidate specific mechanisms .

Study 1: Synthesis and Antimicrobial Evaluation

A study conducted by Gant et al. synthesized the compound via a novel method involving anthranilic acid and chloroacetyl chloride. The synthesized product demonstrated effective antimicrobial activity against Staphylococcus aureus, confirming its potential as an antimicrobial agent .

Study 2: Cytotoxicity Assessment

Research published in MDPI evaluated the cytotoxic effects of various derivatives of benzoic acid, including this compound. The study found that derivatives with chloro and acetyl substitutions exhibited enhanced activity against cancer cells compared to their non-substituted counterparts .

Properties

IUPAC Name

2-chloro-5-[[(2-chloroacetyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-4-9(14)13-5-6-1-2-8(12)7(3-6)10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGBVNVKAFJSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CCl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301356
Record name 2-chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91587-41-6
Record name NSC142586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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